EGS Crosslinker EGS Crosslinker EGS Crosslinker, or Ethylene glycol bis(succinimidylsuccinate), is a water insoluble homobifunctional crosslinker that can be used to label intracellular proteins. EGS crosslinker is often used in ChIP assays to determine DNA-protein binding interactions.
Brand Name: Vulcanchem
CAS No.: 70539-42-3
VCID: VC0526936
InChI: InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O
Molecular Formula: C18H20N2O12
Molecular Weight: 456.4 g/mol

EGS Crosslinker

CAS No.: 70539-42-3

Cat. No.: VC0526936

Molecular Formula: C18H20N2O12

Molecular Weight: 456.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

EGS Crosslinker - 70539-42-3

Specification

CAS No. 70539-42-3
Molecular Formula C18H20N2O12
Molecular Weight 456.4 g/mol
IUPAC Name 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate
Standard InChI InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2
Standard InChI Key QLHLYJHNOCILIT-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O
Appearance Solid powder

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure

EGS (C<sub>18</sub>H<sub>20</sub>N<sub>2</sub>O<sub>12</sub>) features a central ethylene glycol bridge flanked by succinimidyl succinate moieties . The 16.1 Å spacer arm derives from its ethylene glycol backbone, providing flexibility between conjugated molecules . Unlike sulfonated variants (e.g., Sulfo-EGS), the parent compound lacks charged groups, contributing to its membrane permeability .

Table 1: Structural Comparison of Common Homobifunctional Crosslinkers

CrosslinkerSpacer Length (Å)Reactive GroupsSolubilityCleavability
EGS16.1NHS estersDMSOHydroxylamine
DSS11.4NHS estersDMSONon-cleavable
DTSSP12.0NHS estersWaterDTT

Reaction Mechanism and Kinetic Parameters

NHS Ester Reactivity

The NHS esters undergo nucleophilic attack by primary amines (ε-amino groups of lysine, N-termini) to form stable amide bonds . Reaction efficiency peaks between pH 7.5-9.0, with second-order rate constants (k<sub>2</sub>) of ~10<sup>3</sup> M<sup>-1</sup>min<sup>-1</sup> observed in 0.1M phosphate buffer at 25°C . Unlike imidoester crosslinkers, NHS esters minimize protein denaturation due to their neutral reaction byproducts (N-hydroxysuccinimide) .

Crosslinking Dynamics

Optimal crosslinking occurs at 10-25mM EGS concentrations in DMSO, with molar excess ratios tailored to protein concentration :

  • 20-50× excess for dilute solutions (2mg/mL)

  • ≥10× excess for concentrated solutions (10mg/mL)

Overly aggressive crosslinking induces protein precipitation, necessitating empirical optimization . The 16.1 Å spacer enables intermolecular bridging of lysines separated by up to 25Å in tertiary structures, a critical factor in capturing transient interactions .

Methodological Applications

In Vivo Protein Complex Stabilization

EGS's cell permeability facilitates intracellular crosslinking, as demonstrated in HepG2 hepatoma cells and peripheral blood mononuclear cells (PBMCs) . A 15-minute treatment with 2mM EGS in serum-free media effectively stabilizes Hsp90-client protein complexes without disrupting cellular viability . Subsequent immunoprecipitation and SDS-PAGE analysis reveal heteroconjugates undetectable with shorter crosslinkers like DSS (11.4Å) .

Structural Proteomics Workflows

Integrated with mass spectrometry, EGS crosslinking identifies interaction interfaces by:

  • Trapping native protein complexes

  • Enzymatic digestion (trypsin/Lys-C)

  • LC-MS/MS analysis of crosslinked peptides

This approach mapped the interaction between Hsp90 and a 59kDa co-chaperone, revealing a binding interface dependent on the ATPase domain .

Protocol Optimization

Standard Crosslinking Procedure

  • Protein Preparation: Dialyze into amine-free buffer (e.g., PBS, HEPES pH 7.5-8.5)

  • EGS Solution: Prepare fresh 25mM stock in anhydrous DMSO

  • Reaction: Add EGS to achieve 10× molar excess over protein, incubate 30min at 25°C

  • Quenching: Add 1M Tris-HCl (pH 7.5) to 50mM final concentration

  • Cleavage: Treat with 0.5M hydroxylamine (pH 8.5) for 2hr at 37°C if reversal required

Table 2: Troubleshooting Common Issues

ProblemSolution
Protein precipitationReduce EGS concentration by 50%
Incomplete cleavageExtend hydroxylamine treatment
Non-specific crosslinksInclude 150mM NaCl in reaction

Recent Advances and Case Studies

Hsp90 Complex Analysis

Crosslinking of HepG2 cells with EGS revealed a 240kDa heteroconjugate containing Hsp90 and an unidentified client protein, undetectable with DMP (9.2Å) or DSS (11.4Å) . This underscores the spacer length requirement for specific interactions.

Cell Surface Receptor Oligomerization

EGS successfully stabilized metastable oligomers of the β<sub>2</sub>-adrenergic receptor in live HEK293 cells, enabling cryo-EM structural determination at 3.2Å resolution . The flexibility of the ethylene glycol spacer accommodated receptor conformational changes during activation.

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